molecular formula C10H15NO2S B2395195 3-[(2-Methylpropane)sulfonyl]aniline CAS No. 857591-94-7

3-[(2-Methylpropane)sulfonyl]aniline

Cat. No. B2395195
CAS RN: 857591-94-7
M. Wt: 213.3
InChI Key: SGOHLPBQTVWFSB-UHFFFAOYSA-N
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Description

“3-[(2-Methylpropane)sulfonyl]aniline” is a chemical compound with the CAS Number: 857591-94-7 . It has a molecular weight of 213.3 and its IUPAC name is 3-(isobutylsulfonyl)aniline .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methylpropane)sulfonyl]aniline” can be represented by the linear formula C10H15NO2S . The InChI code for this compound is 1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 .

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(2-methylpropylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHLPBQTVWFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylpropane)sulfonyl]aniline

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